[4-(4-fluorophenyl)piperazin-1-yl](5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone
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Overview
Description
4-(4-fluorophenyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine ring and the cyclohepta[d][1,2]oxazole moiety. The fluorophenyl group is introduced through electrophilic aromatic substitution reactions. The final step involves coupling these intermediates under specific reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a strong base like sodium hydride.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the methanone moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-fluorophenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperazine derivatives with biological targets. Its fluorophenyl group makes it suitable for use in imaging studies, such as positron emission tomography (PET).
Medicine
In medicinal chemistry, 4-(4-fluorophenyl)piperazin-1-ylmethanone is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various receptors in the central nervous system, making it a candidate for the development of drugs targeting neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group can enhance binding affinity to certain targets, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The cyclohepta[d][1,2]oxazole moiety may contribute to the compound’s stability and overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group has been replaced by fluorine.
Thiosulfate: An oxyanion of sulfur with various industrial applications.
Uniqueness
What sets 4-(4-fluorophenyl)piperazin-1-ylmethanone apart is its combination of a fluorophenyl group, a piperazine ring, and a cyclohepta[d][1,2]oxazole moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C19H22FN3O2 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone |
InChI |
InChI=1S/C19H22FN3O2/c20-14-6-8-15(9-7-14)22-10-12-23(13-11-22)19(24)18-16-4-2-1-3-5-17(16)25-21-18/h6-9H,1-5,10-13H2 |
InChI Key |
PPNRVIXXOVKJCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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